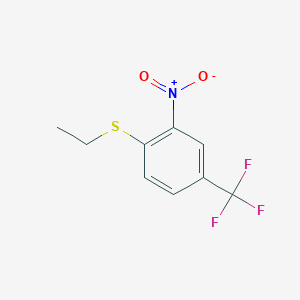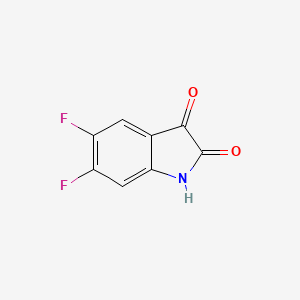
5,6-Difluoroindoline-2,3-dione
Descripción general
Descripción
5,6-Difluoroindoline-2,3-dione is a chemical compound with the molecular formula C8H3F2NO2 . It has a molecular weight of 183.11 .
Synthesis Analysis
The synthesis of 5,6-Difluoroindoline-2,3-dione involves several steps. One method involves the use of sulfuric acid in water at 60 - 80℃ for 0.5 h under an inert atmosphere . Another method involves the use of hydrogen chloride, N-chloro-succinimide, trifluoroborane diethyl ether, and triethylamine in tetrahydrofuran, diethyl ether, dichloromethane, chloroform, and water .Molecular Structure Analysis
The molecular structure of 5,6-Difluoroindoline-2,3-dione consists of 8 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
5,6-Difluoroindoline-2,3-dione is a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes . The compound is very soluble, with a solubility of 1.98 mg/ml or 0.0108 mol/l according to ESOL and 4.71 mg/ml or 0.0257 mol/l according to Ali .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Indole Derivatives
5,6-Difluoroindoline-2,3-dione can be used in the synthesis of novel fluorinated indole derivatives . This process involves a microwave-assisted reaction of 5-fluoroindoline-2,3-dione with various anilines . The reaction can be conducted using readily available substrates within short periods of 9–15 min under microwave irradiation with good to excellent yields of the product .
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, and modulating gene expression
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological processes, including the regulation of gene expression, the modulation of enzyme activity, and the mediation of cell signaling . .
Pharmacokinetics
It is known that indole derivatives generally have high gastrointestinal absorption and can permeate the blood-brain barrier . These properties suggest that 5,6-Difluoroindoline-2,3-dione could potentially have good bioavailability, but further studies are needed to confirm this.
Result of Action
As an indole derivative, it may have a wide range of potential effects, including the modulation of gene expression, the inhibition of enzyme activity, and the alteration of cell signaling . .
Action Environment
The action, efficacy, and stability of 5,6-Difluoroindoline-2,3-dione could potentially be influenced by a variety of environmental factors. For example, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
5,6-difluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIJOGDQWRLSQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401003691 | |
| Record name | 5,6-Difluoro-3-hydroxy-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401003691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83684-73-5 | |
| Record name | 5,6-Difluoro-3-hydroxy-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401003691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

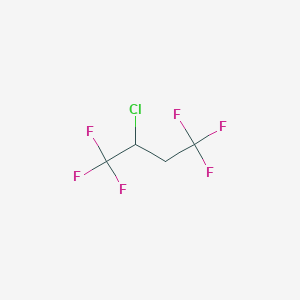
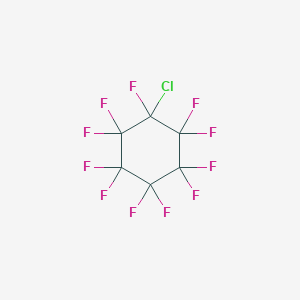
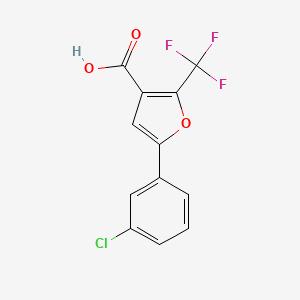

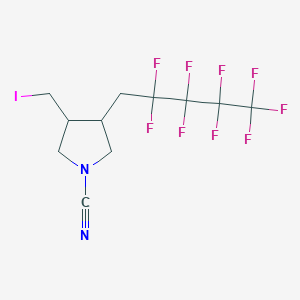
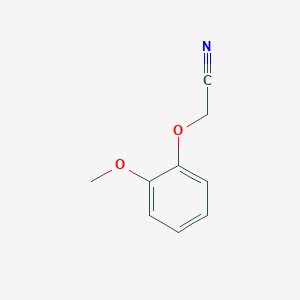

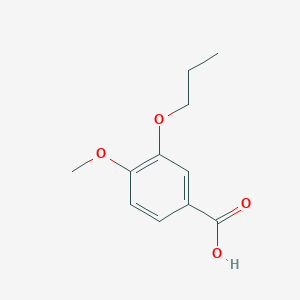
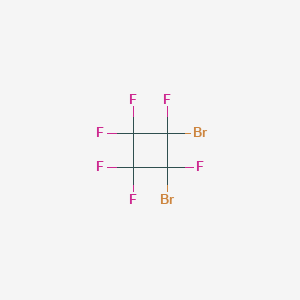
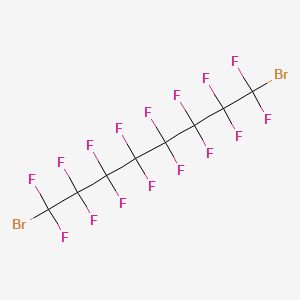
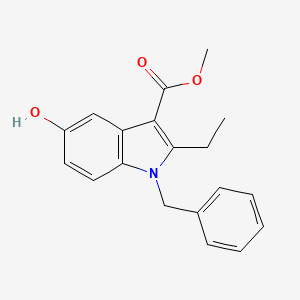
![3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile](/img/structure/B1301202.png)
![2-nitro-11H-dibenzo[b,e][1,4]dioxepine](/img/structure/B1301204.png)
